Cas no 2386682-92-2 (2-(1,1-Dimethylethyl) 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate)

2-(1,1-Dimethylethyl) 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate is a bicyclic amine derivative with a rigid, constrained structure, offering unique steric and electronic properties. The presence of both tert-butyl and methyl ester groups enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The aminomethyl functional group provides a versatile handle for further derivatization, facilitating the development of pharmacologically active compounds. Its bicyclo[2.1.1]hexane scaffold contributes to high three-dimensional complexity, which is advantageous in drug discovery for improving target selectivity and metabolic stability. This compound is particularly useful in the design of novel small-molecule therapeutics and chiral catalysts.
2-(1,1-Dimethylethyl) 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate structure
2386682-92-2 structure
Product Name:2-(1,1-Dimethylethyl) 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate
CAS No:2386682-92-2
MF:C13H22N2O4
MW:270.324783802032
CID:5953122
PubChem ID:165993319
Update Time:2026-03-11

2-(1,1-Dimethylethyl) 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-(1,1-Dimethylethyl) 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate
    • EN300-6475858
    • 2-tert-butyl 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate
    • 2386682-92-2
    • Inchi: 1S/C13H22N2O4/c1-11(2,3)19-10(17)15-8-12(7-14)5-13(15,6-12)9(16)18-4/h5-8,14H2,1-4H3
    • InChI Key: KHWSHKMOJPPRQU-UHFFFAOYSA-N
    • SMILES: C12(C(OC)=O)CC(CN)(C1)CN2C(OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 270.15795719g/mol
  • Monoisotopic Mass: 270.15795719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 81.9Ų

Experimental Properties

  • Density: 1.242±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 344.2±17.0 °C(Predicted)
  • pka: 10.24±0.29(Predicted)

2-(1,1-Dimethylethyl) 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate Pricemore >>

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2-(1,1-Dimethylethyl) 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:2386682-92-2)2-(1,1-Dimethylethyl) 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate
Order Number:A1239580
Stock Status:in Stock
Quantity:100.0mg/250.0mg/500.0mg/1.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:07
Price ($):310/496/827/1241
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Additional information on 2-(1,1-Dimethylethyl) 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate

Compound CAS No 2386682-92-2: A Comprehensive Overview

The compound with CAS No 2386682-92-2, also known as 2-(1,1-Dimethylethyl) 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate, is a complex organic molecule with a unique bicyclic structure. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its potential applications in drug design and development. The molecule's structure features a bicyclo[2.1.1]hexane framework, which is a type of bridged bicyclic system, along with substituents that include a dimethylethyl group, a methyl group, and an aminomethyl group attached to the nitrogen atom within the bicyclic system.

The synthesis of CAS No 2386682-92-2 involves multi-step organic reactions, including ring-forming processes and functional group transformations. Recent advancements in asymmetric synthesis and catalytic methods have enabled more efficient and selective routes to construct such complex bicyclic systems. Researchers have explored various strategies to optimize the synthesis of this compound, focusing on improving yields and reducing reaction steps while maintaining the integrity of the bicyclic framework.

In terms of biological activity, 4-(aminomethyl)-bicyclo[2.1.1]hexane derivatives have shown promise in modulating various cellular pathways. Studies have demonstrated that these compounds can interact with specific protein targets, potentially leading to therapeutic applications in areas such as inflammation, neurodegenerative diseases, and cancer. The presence of the dimethylethyl and methyl groups in the molecule contributes to its lipophilicity, which is crucial for its ability to cross cellular membranes and bind to target receptors.

Recent research has also focused on the stereochemistry of CAS No 2386682-92-2, as stereochemical variations can significantly influence the compound's pharmacokinetic properties and biological activity. By employing advanced analytical techniques such as X-ray crystallography and NMR spectroscopy, scientists have been able to determine the exact three-dimensional structure of this compound, providing valuable insights into its conformational flexibility and binding modes.

The application of computational chemistry tools has further enhanced our understanding of 4-(aminomethyl)-bicyclo[2.1.1]hexane derivatives. Molecular docking studies have revealed potential binding interactions with key enzymes and receptors, suggesting that this class of compounds could serve as leads for drug discovery programs targeting specific diseases. Additionally, machine learning algorithms are being utilized to predict the ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of these compounds, which is critical for their progression into preclinical studies.

In conclusion, CAS No 2386682-92-9 represents a significant advancement in organic chemistry with promising therapeutic potential. Its unique bicyclic structure and functional groups make it an intriguing candidate for further exploration in both academic research and industrial drug development.

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Amadis Chemical Company Limited
(CAS:2386682-92-2)2-(1,1-Dimethylethyl) 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate
A1239580
Purity:99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g
Price ($):310/496/827/1241
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